methyl5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromophenyl group and a chloro substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the substituents.
Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl and chloro groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-chlorophenyl)-4-chloro-1H-imidazole-2-carboxylate
- Methyl 5-(3-bromophenyl)-4-methyl-1H-imidazole-2-carboxylate
Uniqueness
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is unique due to the presence of both bromophenyl and chloro substituents, which enhance its reactivity and biological activity compared to similar compounds. The combination of these groups allows for versatile modifications and applications in various fields of research .
Properties
Molecular Formula |
C11H8BrClN2O2 |
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Molecular Weight |
315.55 g/mol |
IUPAC Name |
methyl 4-(3-bromophenyl)-5-chloro-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-11(16)10-14-8(9(13)15-10)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,14,15) |
InChI Key |
NQDLNZGPFOOQBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(N1)Cl)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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